

An In-depth Technical Guide to Benzyl 3-hydroxypropionate (CAS: 14464-10-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-hydroxypropionate*

Cat. No.: *B030867*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-hydroxypropionate**, a compound of interest in synthetic chemistry and potentially relevant to the study of drug metabolism. This document details its physicochemical properties, outlines a representative synthetic protocol, presents its spectroscopic data, and clarifies its relationship to the metabolism of the chemotherapeutic agent cyclophosphamide.

Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for **Benzyl 3-hydroxypropionate** is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	14464-10-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[3] [1]
Molecular Weight	180.20 g/mol	[3] [1]
Appearance	Colorless to Pale Yellow Oil	[4]
Boiling Point	315.5 °C at 760 mmHg	[3]
Density	1.153 g/cm ³	[3]
Refractive Index	1.531	[3]
Flash Point	136.5 °C	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[4]
Storage	Sealed in dry, 2-8°C	[4]
Hazard Statements	H302, H315, H319, H332, H335	[4]
Precautionary Statements	P261, P280, P305+P351+P338	[4]

Synthesis of Benzyl 3-hydroxypropionate: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Benzyl 3-hydroxypropionate** is not readily available in the reviewed literature, a standard Fischer-Speier esterification procedure can be employed. The following is a representative protocol based on the synthesis of similar benzyl esters.

Reaction Scheme:

Figure 1. Fischer-Speier esterification of 3-hydroxypropionic acid.

Materials:

- 3-Hydroxypropionic acid
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Column chromatography setup

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.
- **Esterification:** Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being azeotropically removed.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Benzyl 3-hydroxypropionate**.

Spectroscopic Data and Analysis

Detailed experimental spectra for **Benzyl 3-hydroxypropionate** are not widely published. The following tables provide predicted and expected spectroscopic data based on the analysis of similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Phenyl-H
~5.15	s	2H	-CH ₂ -Ph
~4.20	t	2H	-O-CH ₂ -
~3.80	t	2H	HO-CH ₂ -
~2.60	s (broad)	1H	-OH

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~172	C=O
~136	Phenyl-C (quaternary)
~128.5	Phenyl-CH
~128.0	Phenyl-CH
~127.8	Phenyl-CH
~66	-CH ₂ -Ph
~60	-O-CH ₂ -
~38	HO-CH ₂ -

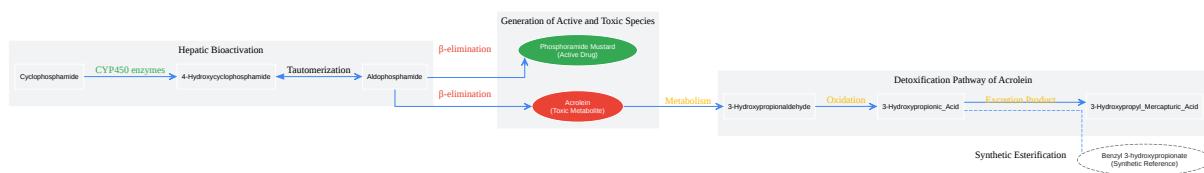
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (hydroxyl)

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 180$. Key fragmentation patterns would likely involve the loss of the benzyl group ($m/z 91$) and cleavage adjacent to the carbonyl and hydroxyl groups.

Role in the Context of Cyclophosphamide Metabolism


Initial suggestions that **Benzyl 3-hydroxypropionate** is an intermediate in the production of cyclophosphamide metabolites appear to be a misinterpretation. A thorough review of the metabolic pathway of cyclophosphamide indicates that this specific benzyl ester is not a direct metabolite.

Cyclophosphamide is a prodrug that undergoes hepatic bioactivation. The key steps are:

- Activation: Cytochrome P450 enzymes (primarily CYP2B6, CYP2C9, and CYP3A4) hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[\[3\]](#)[\[1\]](#)[\[2\]](#)
- Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[\[3\]](#)[\[1\]](#)[\[2\]](#)
- Generation of Active and Toxic Metabolites: Aldophosphamide undergoes spontaneous β -elimination to yield the therapeutically active DNA alkylating agent, phosphoramide mustard, and the toxic byproduct, acrolein.[\[3\]](#)[\[1\]](#)[\[2\]](#)

- Detoxification of Acrolein: Acrolein is a highly reactive and toxic aldehyde. It is detoxified through conjugation with glutathione and subsequent metabolism. This pathway can lead to the formation of 3-hydroxypropionaldehyde, which can be further oxidized to 3-hydroxypropionic acid. This acid is then excreted, often as 3-hydroxypropyl mercapturic acid.
[\[5\]](#)

Therefore, while 3-hydroxypropionic acid is a downstream metabolite of the toxic acrolein component of cyclophosphamide metabolism, **Benzyl 3-hydroxypropionate** is a synthetic derivative and not a naturally occurring metabolite in this pathway. Its relevance to drug development professionals may lie in its use as a reference standard for analytical methods aimed at quantifying 3-hydroxypropionic acid as a biomarker of acrolein exposure following cyclophosphamide administration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxypropanal (Reuterin) the Overlooked Cyclophosphamide Metabolite [scimedcentral.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]
- 5. The correlation between the level of 3-hydroxypropyl mercapturic acid, CYP2B6 polymorphisms, and hematuria occurrences after cyclophosphamide administration and its bioanalytical methods: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 3-hydroxypropionate (CAS: 14464-10-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030867#benzyl-3-hydroxypropionate-cas-number-14464-10-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com